molecular formula C21H14BrN5O2S B251176 5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide

5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide

Cat. No.: B251176
M. Wt: 480.3 g/mol
InChI Key: RGZLNVVRGYITTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a furan derivative that belongs to the class of thiazole compounds. It has shown promising results in various studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and microbial growth. It has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, it disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cancer cell proliferation: This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of inflammation: this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
3. Inhibition of microbial growth: This compound disrupts the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent activity: This compound exhibits potent activity against cancer cells, inflammation, and microbial growth.
2. Versatility: It can be used in various assays to study its mechanism of action and potential therapeutic applications.
3. Availability: This compound is commercially available, making it easy to obtain for research purposes.
Limitations:
1. Cost: The cost of this compound may be a limiting factor for some research labs.
2. Solubility: This compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
3. Toxicity: The toxicity of this compound has not been fully evaluated, and caution should be taken when handling and using it in lab experiments.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide, including:
1. Optimization of synthesis method: Further optimization of the synthesis method may lead to improved yields and purity of the compound.
2. Evaluation of toxicity: Further studies are needed to evaluate the toxicity of this compound and its potential side effects.
3. In vivo studies: In vivo studies are needed to evaluate the efficacy of this compound in animal models.
4. Combination therapy: The potential of this compound in combination therapy with other drugs should be investigated.
5. Formulation development: The development of a suitable formulation for this compound may improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide involves the reaction of 4-bromoaniline, 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the pure compound.

Scientific Research Applications

5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including:
1. Anticancer activity: This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis.
2. Anti-inflammatory activity: this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

Properties

Molecular Formula

C21H14BrN5O2S

Molecular Weight

480.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H14BrN5O2S/c1-12-24-25-21-27(12)26-20(30-21)14-3-2-4-16(11-14)23-19(28)18-10-9-17(29-18)13-5-7-15(22)8-6-13/h2-11H,1H3,(H,23,28)

InChI Key

RGZLNVVRGYITTP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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